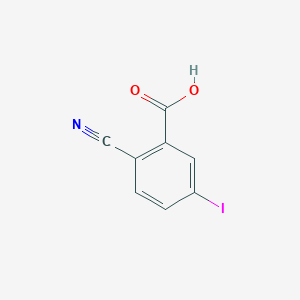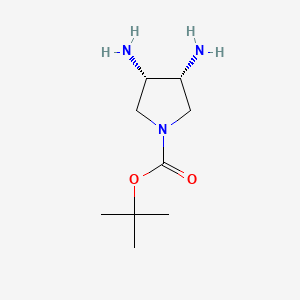
顺式-1-Boc-3,4-二氨基吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound cis-1-Boc-3,4-diaminopyrrolidine is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It is characterized by the presence of two amine groups at the 3 and 4 positions and a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom. This structure is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of cis-1-Boc-3,4-diaminopyrrolidine and related compounds involves several steps, including asymmetric synthesis, enzymatic reduction, and hydrogenation. For instance, the asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, which shares structural similarities with cis-1-Boc-3,4-diaminopyrrolidine, has been achieved through an enzymatic desymmetrization of a keto ester followed by hydrogenation of a cyclic imine, yielding the product with high diastereoselectivity . Another approach for synthesizing unsymmetrically substituted cis-3,4-diarylpyrrolidines starts from tetrahydropyridines and involves a sequence of oxidation, Grignard addition, elimination, and hydrogenation .
Molecular Structure Analysis
The molecular structure of cis-1-Boc-3,4-diaminopyrrolidine is not directly discussed in the provided papers. However, studies on related compounds, such as cis-[PtCl2(NH3){2-(2-hydroxyethyl)pyridine}], provide insights into the structural features of cis-configured compounds. These studies often employ techniques like X-ray crystallography to determine the arrangement of atoms within the molecule . Additionally, the structural study of cis- and trans-isomers of pyrrolidine derivatives using spectroscopic methods and quantum chemical calculations can offer a correlation between crystal structure and spectroscopic properties .
Chemical Reactions Analysis
The chemical reactivity of cis-1-Boc-3,4-diaminopyrrolidine would be influenced by the presence of the Boc group and the two amine functionalities. The Boc group is commonly used as a protective group for amines in organic synthesis, which can be removed under acidic conditions. The amine groups can participate in various reactions, such as the formation of Schiff bases or as directing groups in C-H arylation reactions . For example, the selective synthesis of cis-3,4-disubstituted pyrrolidines has been achieved using a Pd-catalyzed C-H arylation with excellent regio- and stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-1-Boc-3,4-diaminopyrrolidine would include its solubility, melting point, and stability under different conditions. These properties are not directly reported in the provided papers, but the synthesis and handling of similar compounds suggest that the Boc group increases the steric bulk and can affect the compound's solubility and reactivity . The presence of the amine groups would make the compound basic and nucleophilic, which could be exploited in various chemical transformations .
科学研究应用
-
Scientific Field: Organic Chemistry
- Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom . They are used as building blocks in the synthesis of many complex organic molecules.
- “cis-1-Boc-3,4-diaminopyrrolidine” is a specific type of pyrrolidine that has been protected with a Boc (tert-butoxycarbonyl) group . This group is often used in organic synthesis to protect amines from unwanted reactions.
-
Scientific Field: Materials Science
-
Scientific Field: Biological Inorganic Chemistry
- Pyrrolidines, including “cis-1-Boc-3,4-diaminopyrrolidine”, can be used in the synthesis of platinum anticancer drugs . These drugs work by interacting with DNA in cancer cells, causing them to die.
- The results or outcomes obtained would depend on the specific drug being synthesized and its intended use. For example, a platinum drug containing pyrrolidine might have unique antiproliferative activity in cancer cells .
-
Scientific Field: Chemical Synthesis
- “cis-1-Boc-3,4-diaminopyrrolidine” can be used as a building block in the synthesis of complex organic molecules .
- The results or outcomes obtained would depend on the specific reaction being carried out. In general, the use of “cis-1-Boc-3,4-diaminopyrrolidine” can allow for more selective and controlled reactions .
-
Scientific Field: Pharmaceutical Research
- Pyrrolidines, including “cis-1-Boc-3,4-diaminopyrrolidine”, can be used in the development of new pharmaceuticals . For example, they can be used to synthesize new drugs with potential antiproliferative activity in cancer cells .
- The methods of application or experimental procedures would involve using “cis-1-Boc-3,4-diaminopyrrolidine” in various chemical reactions to create new compounds with potential therapeutic effects .
- The results or outcomes obtained would depend on the specific drug being synthesized and its intended use. For example, a drug containing “cis-1-Boc-3,4-diaminopyrrolidine” might have unique antiproliferative activity in cancer cells .
-
Scientific Field: Chemical Engineering
- “cis-1-Boc-3,4-diaminopyrrolidine” can be used in the development of new chemical processes . For example, it can be used as a building block in the synthesis of complex organic molecules .
- The methods of application or experimental procedures would involve using “cis-1-Boc-3,4-diaminopyrrolidine” in various chemical reactions to optimize the production of desired compounds .
- The results or outcomes obtained would depend on the specific process being developed. For example, the use of “cis-1-Boc-3,4-diaminopyrrolidine” might allow for more efficient and cost-effective production of certain compounds .
属性
IUPAC Name |
tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRNGKMXMQTQR-KNVOCYPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Boc-3,4-diaminopyrrolidine | |
CAS RN |
945217-60-7 |
Source


|
| Record name | rac-tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


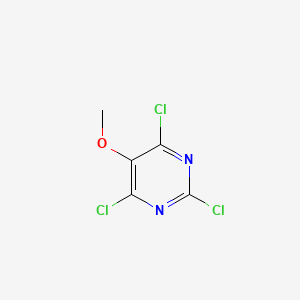
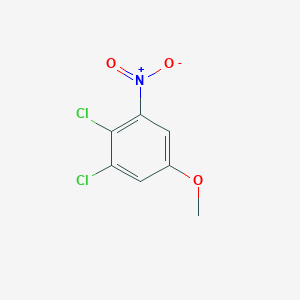
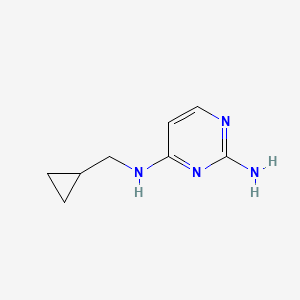



![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)
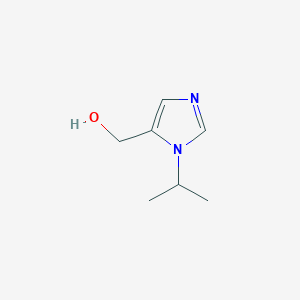
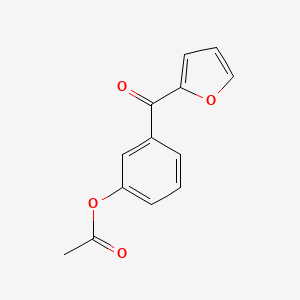
![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
